1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate
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Overview
Description
1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application, but often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
When compared to other azetidine derivatives, 1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methylazetidine: Known for its use in peptidomimetic chemistry.
Azetidine-2-carboxylic acid: An important intermediate in the synthesis of various pharmaceuticals.
N-Boc-azetidine: Commonly used as a protecting group in organic synthesis.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 3-O-methyl azetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-19(22)13-10-21(11-13)20(23)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOXJCSQGUJVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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